

Application Notes and Protocols: H-89 Dihydrochloride

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Compound of Interest

Compound Name: *H-89 Dihydrochloride*

Cat. No.: *B1663607*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

H-89 Dihydrochloride is a potent, cell-permeable, and reversible inhibitor of cAMP-dependent protein kinase A (PKA).[1] It acts as a competitive inhibitor at the ATP-binding site of the PKA catalytic subunit.[2] With a K_i (inhibition constant) of approximately 48 nM, it is a highly selective agent for studying the roles of PKA in various cellular processes.[1][3][4] While highly selective for PKA, it's important to note that at higher concentrations, H-89 can also inhibit other kinases, including S6K1, MSK1, ROCK-II, and PKB α . [4][5][6] These application notes provide detailed information on the solubility of **H-89 Dihydrochloride**, protocols for its use in cell-based assays, and its mechanism of action.

Solubility Information

The solubility of **H-89 Dihydrochloride** can vary between different batches and suppliers. It is highly soluble in Dimethyl Sulfoxide (DMSO) and has limited solubility in water. Gentle warming and sonication can aid in dissolution.

Table 1: Solubility of **H-89 Dihydrochloride**

Solvent	Concentration (mg/mL)	Molar Concentration (mM)	Notes
DMSO	10 - 200	~19 - 385	Highly soluble. Some sources report up to 200 mg/mL.[1] It is recommended to use fresh, anhydrous DMSO as hygroscopic DMSO can reduce solubility.[4][7]
Water	<1 - 25	<1.9 - 48	Solubility is significantly lower than in DMSO.[3][5] Dissolution may require sonication and warming up to 80°C. [7]

Note: The molecular weight of **H-89 Dihydrochloride** is 519.28 g/mol .

Experimental Protocols

Preparation of Stock Solutions

Proper preparation and storage of stock solutions are critical for maintaining the activity of **H-89 Dihydrochloride**.

3.1. Materials:

- **H-89 Dihydrochloride** powder
- Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials

3.2. Protocol for 20 mM DMSO Stock Solution:

- Weigh out 5.19 mg of **H-89 Dihydrochloride** powder.
- Add 0.5 mL of anhydrous, sterile DMSO to the powder.[2]
- Vortex or sonicate the solution until the powder is completely dissolved. Gentle warming to 37°C for 10 minutes can assist in dissolution.[3]
- Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2][5]
- Store the aliquots at -20°C or -80°C. The solution is stable for at least 3 months at -20°C and up to 2 years at -80°C.[2][7]

In Vitro Inhibition of PKA Activity in Cell Culture

This protocol provides a general guideline for treating cultured cells with H-89 to inhibit PKA signaling, often assessed by the phosphorylation status of downstream targets like CREB (cAMP response element-binding protein).

4.1. Materials:

- Cultured cells (e.g., SKNMC, PC12)
- Complete cell culture medium
- **H-89 Dihydrochloride** stock solution (e.g., 20 mM in DMSO)
- PKA agonist (e.g., Forskolin)
- Phosphate-buffered saline (PBS)
- Cell lysis buffer
- Reagents for Western blotting and antibodies against phospho-CREB and total CREB.

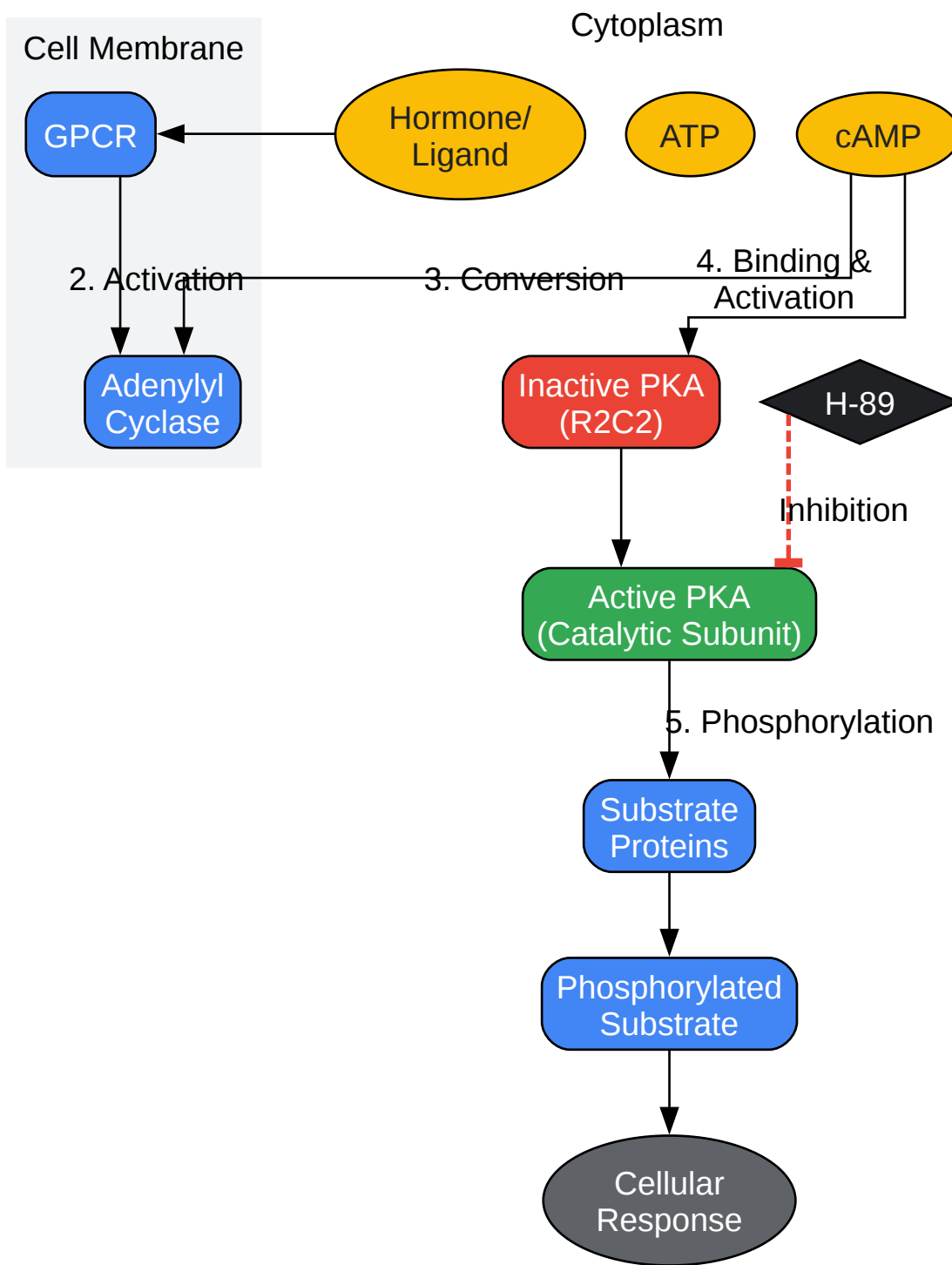
4.2. Protocol:

- Plate cells at an appropriate density and allow them to adhere and grow for 24-48 hours.

- Prepare the working concentration of H-89 by diluting the DMSO stock solution in a complete culture medium. A typical working concentration ranges from 10 μM to 30 μM .^[2] For example, to make a 20 μM working solution from a 20 mM stock, dilute 1:1000.
- Aspirate the old medium from the cells and replace it with the medium containing the desired concentration of H-89. Include a vehicle control (medium with the same percentage of DMSO used for the H-89 treatment).
- Pre-incubate the cells with H-89 for 30 to 60 minutes.^[2]^[4]
- To activate the PKA pathway, add a PKA agonist like Forskolin (e.g., at a final concentration of 10-30 μM) directly to the medium and incubate for an additional 10-30 minutes.^[2]
- After incubation, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer.
- Analyze the cell lysates by Western blot to assess the phosphorylation of PKA substrates, such as CREB at Ser133.^[2]

Diagrams

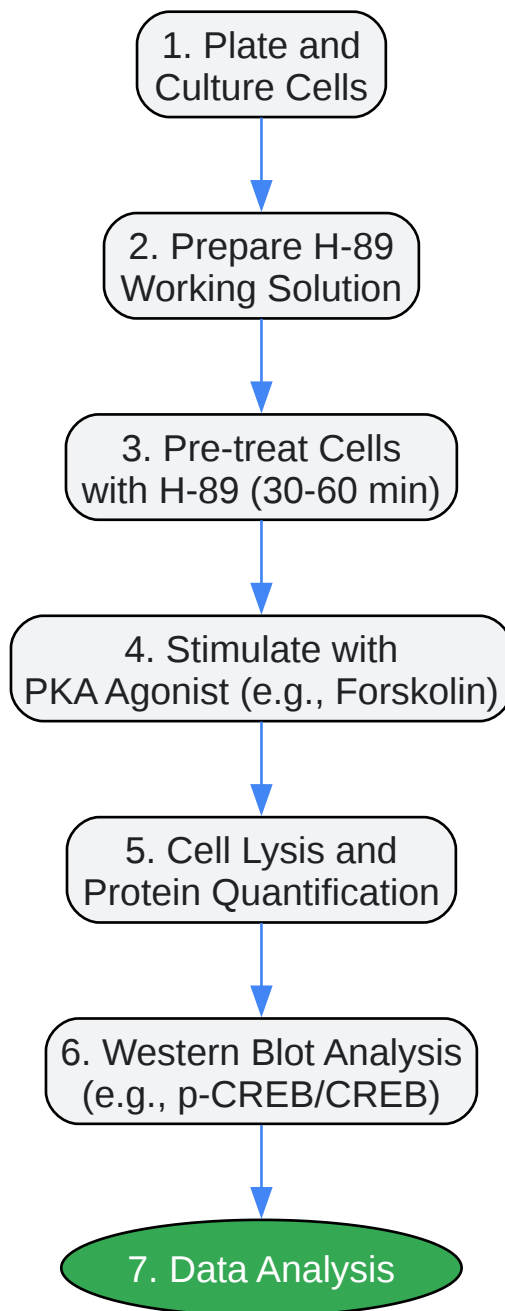
Signaling Pathway of PKA Inhibition by H-89



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Caption: Mechanism of H-89 inhibiting the PKA signaling pathway.

Experimental Workflow for In Vitro PKA Inhibition Assay



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Caption: A typical workflow for studying PKA inhibition in cultured cells.

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